Picropodophyllin

描述

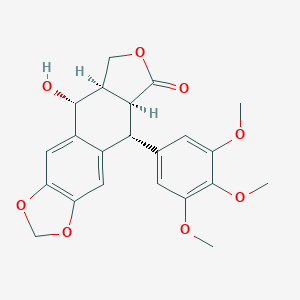

鬼臼毒素是一种天然化合物,属于鬼臼毒素类有机化合物。这类化合物以四氢萘木脂结构为特征,其中苯基部分与 1,3-二氧戊环稠合,环己烷部分与丁内酯稠合。 鬼臼毒素是鬼臼毒素的差向异构体,因其潜在的治疗应用,特别是在癌症治疗中的应用而受到广泛关注 .

准备方法

合成路线和反应条件: 鬼臼毒素可以通过多种方法合成,包括钯催化的烯丙基烷基化和 Hiyama 交叉偶联序列。这些反应通常在氮气或氩气惰性气氛下进行,以防止氧化和水分干扰。 这些反应中常用的溶剂包括二甲基甲酰胺 (DMF)、四氢呋喃 (THF) 和二氯甲烷 .

工业生产方法: 鬼臼毒素的工业生产涉及从鬼臼属植物根部提取鬼臼毒素,然后进行差向异构化以获得鬼臼毒素。 该过程可能涉及多个纯化步骤,包括柱色谱法和结晶,以达到高纯度 .

化学反应分析

Purification via Complexation Reactions

PPP isolation from Podophyllum resin involves solvent extraction and selective crystallization:

-

Complex Formation : PPP forms stable complexes with aromatic compounds (e.g., toluene, pyridine) during purification. This step avoids chromatography, using ethanol-water mixtures for recrystallization .

-

Solvent Systems : Ethanol, chloroform, and toluene are employed to dissolve crude resin, followed by acid/base washing to remove impurities .

Purification Data

| Method | Solvent System | Purity Achieved |

|---|---|---|

| Ethanol-Toluene-Water | 15:5:1 ratio | >98.5% PPP |

| Chloroform Extraction | 0.4N HCl/0.2N NaOH | <0.6% contaminants |

Microtubule Dynamics Inhibition

PPP destabilizes microtubules via non-competitive binding, mimicking nocodazole:

-

Spindle Collapse : Live imaging shows PPP reduces spindle-associated tubulin by 40–60% within 10 minutes, increasing soluble tubulin pools .

-

Centrosome Separation Blockade : Prevents bipolar spindle formation, inducing prometaphase arrest (Fig. 5A ).

Comparative Microtubule Effects

| Agent | Mitotic Spindle Integrity | Soluble Tubulin Increase |

|---|---|---|

| PPP | Collapsed | 60% |

| Nocodazole | Collapsed | 55% |

| STLC (Eg5 inhibitor) | Intact | <5% |

Redox Interactions and PI3K/Akt Pathway

PPP induces reactive oxygen species (ROS) accumulation by upregulating NADPH oxidases (NOX1, NOX3) and CYBB . This ROS surge inactivates PI3K/Akt, triggering caspase-independent apoptosis .

ROS Modulation Data

| Parameter | PPP-Treated Cells | Control |

|---|---|---|

| NOX1 Expression | 3.2-fold increase | Baseline |

| PI3K Activity | 70% reduction | Normal |

Stereochemical Considerations

As the cis isomer of podophyllotoxin, PPP’s configuration prevents direct tubulin binding but allows selective IGF-1R inhibition (IC₅₀ = 6 nM) . This stereospecificity underlies its reduced toxicity compared to podophyllotoxin .

This synthesis of chemical and mechanistic data highlights PPP’s dual role as a microtubule disruptor and redox modulator, validated through palladium catalysis, complexation chemistry, and cellular studies .

科学研究应用

化学: 用于合成其他生物活性化合物的先驱。

生物学: 研究了其在抑制胰岛素样生长因子 1 受体 (IGF-1R) 中的作用,该受体与癌细胞增殖和存活有关.

医学: 已证明具有强大的抗癌活性,特别是针对胶质母细胞瘤和横纹肌肉瘤

工业: 用于开发新型抗癌药物和治疗剂.

作用机制

鬼臼毒素主要通过抑制胰岛素样生长因子 1 受体 (IGF-1R) 发挥其作用。这种抑制会破坏下游信号通路,包括 PI3K/AKT 和 RAS/RAF/MAPK 通路,这些通路对于细胞增殖、存活和转移至关重要。 通过阻断这些通路,鬼臼毒素可以诱导细胞凋亡并抑制肿瘤生长 .

类似化合物:

鬼臼毒素: 一种有效的微管蛋白抑制剂,用于治疗各种癌症。

依托泊苷: 鬼臼毒素的衍生物,用作化学治疗剂。

表鬼臼毒素: 鬼臼毒素的另一种差向异构体,具有相似的生物活性.

独特性: 鬼臼毒素在选择性抑制胰岛素样生长因子 1 受体而不影响高度同源的胰岛素受体方面是独一无二的。 这种选择性使其成为靶向癌症治疗的有希望的候选者,与其他抑制剂相比,其潜在的副作用更少 .

相似化合物的比较

Podophyllotoxin: A potent tubulin inhibitor used in the treatment of various cancers.

Etoposide: A derivative of podophyllotoxin, used as a chemotherapeutic agent.

Epipodophyllotoxin: Another epimer of podophyllotoxin with similar biological activities.

Uniqueness: Picropodophyllin is unique in its selective inhibition of the insulin-like growth factor-1 receptor without affecting the highly homologous insulin receptor. This selectivity makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to other inhibitors .

生物活性

Picropodophyllin (PPP) is a cyclolignan compound derived from the podophyllum plant, recognized for its potential as an anticancer agent. Its biological activity primarily revolves around its ability to inhibit the insulin-like growth factor-1 receptor (IGF-1R), leading to various antitumor effects. This article provides a comprehensive overview of the biological activities of PPP, including its mechanisms of action, effects on cell cycle regulation, and findings from relevant case studies.

- Inhibition of IGF-1R :

- Cell Cycle Arrest :

- Apoptosis Induction :

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptosis Induction | Cell Cycle Phase Arrest | Notes |

|---|---|---|---|---|

| HepG2 | 0.4 | Yes | G2/M | Increased CDK1 activity |

| MCF-7 | 0.4 | Yes | G2/M | Significant PARP cleavage |

| A673 (Ewing's) | 0.05 - 0.8 | Yes | G0/G1 | Reduced cell viability |

| U-563MG (GB) | 10-20 mg/kg | Yes | Not specified | Dramatic tumor regression |

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Glioblastoma :

- Ewing's Sarcoma :

Clinical Implications

This compound is currently undergoing clinical trials under the designation AXL1717. Early results suggest that it exhibits moderate toxicity while demonstrating promising clinical activity against several cancer types . Its unique mechanism of inhibiting IGF-1R while sparing the insulin receptor positions it as a potentially valuable therapeutic option.

属性

IUPAC Name |

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-HAEOHBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197245 | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-47-4 | |

| Record name | Picropodophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodophyllin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Picropodophyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROPODOPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PPT exerts its anticancer activity primarily by inhibiting microtubule assembly. [, , , ] It binds to tubulin, a protein crucial for microtubule formation, disrupting the delicate balance between microtubule assembly and disassembly. [] This disruption leads to mitotic arrest, preventing cells from completing cell division and ultimately inducing apoptosis. [, ]

A: While microtubule inhibition is its primary mechanism, research suggests that PPT might exert its effects through multiple pathways. [, , , , , ] Studies show that PPT can induce apoptosis in human esophageal squamous cell carcinoma cells by increasing reactive oxygen species (ROS) levels and activating the JNK/p38 signaling pathways. [] Additionally, PPT has been found to inhibit both epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition (MET) in gefitinib-resistant non-small cell lung cancer cells, leading to decreased phosphorylation of downstream proteins AKT and ERK. []

A: No, research indicates that PPT can also impact non-cancerous cells. For instance, a study showed that PPT could inhibit Insulin-like growth factor 1 receptor (IGF-1R) signaling in astrocytes, impacting glutamate handling and potentially contributing to neurodegeneration. [] Another study on mink uterine epithelial cells revealed that PPT blocked the stimulating effect of insulin on glycogen production, suggesting a potential interaction with IGF-1 signaling. []

ANone: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.

A: Yes, researchers often use various spectroscopic techniques to characterize PPT. For example, one study utilized Electron Impact Mass Spectrometry (EI-MS) to differentiate between the 2-epimers of podophyllotoxin and its esters, including PPT. [] Another study determined the absolute configuration of 1β, 2β, 3β,4′-Demethylpicro-podophyllone, a PPT derivative, using Circular Dichroism (CD) spectra and Differential Nuclear Overhauser Effect (DIF NOE) spectroscopy. []

A: While comprehensive data on PPT's stability under various conditions is limited in the provided research, some studies offer insights. For instance, one study examined the thermal chemistry of podophyllotoxin, a closely related compound, in ethanol, revealing the formation of various degradation products under specific conditions. [] This research highlights the potential susceptibility of PPT and its analogs to degradation under certain environmental factors.

ANone: The provided research primarily focuses on PPT's biological activity and doesn't extensively explore its catalytic properties and applications. Therefore, we lack sufficient information to answer these questions.

A: Yes, computational studies have been utilized to understand the interaction between PPT and its target proteins. For example, a computational docking model predicted the binding sites of PPT within the ATP-binding pockets of EGFR and MET, providing insights into its inhibitory mechanism against these kinases. []

A: Structural modifications significantly impact PPT's activity. Studies on podophyllotoxin analogs, including PPT, show that the configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are crucial. [] Larger substituents at position 12 decrease activity, suggesting the importance of these specific regions for binding to the target site. []

A: Research indicates that a free hydroxyl group at the 4'-position is essential for DNA breakage activity, a key mechanism for its anticancer effects. [] Additionally, epimerization at the 4-position enhances activity, while glucosylation at the same position diminishes it. [] The presence of an aldehyde group condensed with the glucose moiety further enhances activity, with the specific group attached to the acetal linkage influencing its potency. []

A: Yes, several studies compare PPT's activity with its analogs. For instance, one study revealed that podophyllotoxin exhibited stronger insecticidal activity than PPT and epipodophyllotoxin. [] Additionally, researchers observed that 4'-hydroxyl series analogs showed lower insecticidal activity compared to 4'-oxymethyl series analogs. [] Another study on microtubule assembly inhibition found that opening the lactone ring of PPT derivatives decreased their activity. []

ANone: The provided research focuses primarily on PPT's biological activity and SAR, and doesn't offer detailed information about its formulation strategies or stability under various conditions. Therefore, we lack sufficient data to answer questions related to this aspect.

ANone: The research papers primarily focus on the scientific aspects of PPT and its analogs and do not delve into specific SHE regulations.

ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Information regarding its ADME properties, in vivo activity, and efficacy is limited.

A: Researchers have employed various in vitro assays to assess PPT's anticancer activity. Some common methods include MTT assays for evaluating cell viability, [, , ] flow cytometry for analyzing cell cycle distribution and apoptosis induction, [, , ] and Western blot assays for detecting changes in protein expression levels. [, , ]

A: While the provided research predominantly focuses on in vitro studies, some studies suggest potential in vivo applications. For example, a study on chick chorioallantoic membrane (CAM) model explored the antiangiogenic effects of podophyllotoxin and its derivatives, including PPT. [] Although this study doesn't directly test PPT in a disease model, it highlights its potential for further in vivo research.

A: Research on podophyllotoxin-resistant mutants of Chinese hamster ovary cells, specifically a PodRII mutant, revealed reduced binding of [3H]podophyllotoxin to cytoplasmic extracts. [, ] This finding suggests that alterations in the drug's binding site within microtubules or associated proteins could contribute to resistance.

A: Studies on podophyllotoxin-resistant cell lines indicate varying degrees of cross-resistance with other microtubule inhibitors. [, ] For instance, some mutants displayed increased resistance to colchicine, Colcemid, vinblastine, and griseofulvin, while others showed sensitivity to these agents. [, ] Interestingly, most mutants, except for one PodRI class, didn't exhibit cross-resistance to 4'-demethylepipodophyllotoxin thenylidine-beta-D-glucoside and 4'-demethylepipodophyllotoxin ethylidine-beta-D-glucoside, two podophyllotoxin analogs lacking microtubule-inhibitory activity. [, ]

A: Yes, structural modifications can impact cross-resistance patterns. Research shows that podophyllotoxin-resistant mutants generally exhibited proportional increases in resistance to various podophyllotoxin analogs with microtubule-inhibitory activity, including PPT. [, ] This finding suggests that modifications retaining the core structure responsible for microtubule interaction might be susceptible to similar resistance mechanisms.

ANone: While this Q&A focuses on the scientific aspects of PPT, specific data regarding its toxicology and safety profile is limited within the provided research. Further studies are needed to comprehensively evaluate these aspects.

ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Therefore, we lack detailed information regarding drug delivery, biomarkers, analytical methods, environmental impact, dissolution, solubility, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, and waste management.

A: While the provided research doesn't offer a comprehensive historical overview, it highlights the evolution of understanding regarding PPT and its analogs. Early studies primarily focused on identifying and characterizing these compounds from natural sources and evaluating their cytotoxic activity. [, ] Subsequent research delved into their mechanisms of action, particularly their interaction with microtubules and effects on cell cycle progression. [, , , ] More recent studies have explored PPT's potential in specific cancer types, including esophageal squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer. [, ]

A: Research on PPT showcases a multidisciplinary approach involving organic chemistry, biochemistry, pharmacology, and cell biology. For example, organic chemistry techniques are employed to synthesize and modify PPT analogs, [, ] while biochemical and cell-based assays assess their activity and elucidate their mechanisms of action. [, , , , , , , , , , , , , ] The use of computational modeling further enhances the understanding of PPT's interactions with its targets. [] This collaborative approach drives the development of PPT as a potential therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。